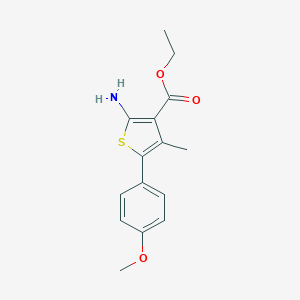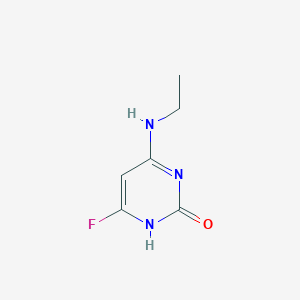
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as EFA, and it is a pyrimidine derivative that contains a fluorine atom and an ethylamino group.
Mécanisme D'action
The mechanism of action of EFA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. EFA has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis, which may contribute to its antitumor activity. Additionally, EFA has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EFA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EFA can induce apoptosis, or programmed cell death, in cancer cells. EFA has also been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. Additionally, EFA has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
EFA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, EFA has been found to exhibit potent activity against cancer cells, which makes it a promising candidate for further research. However, one of the limitations is that the mechanism of action of EFA is not fully understood, which makes it difficult to optimize its activity. Additionally, EFA may exhibit toxicity in normal cells, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on EFA. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, it is important to study the pharmacokinetics and toxicity of EFA in vivo to determine its potential as a therapeutic agent. Further research is also needed to optimize the synthesis and purification of EFA and to identify analogs with improved activity and selectivity. Finally, it is important to investigate the potential of EFA as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one can be achieved through various methods. One of the most common methods is the reaction between 4,6-dichloropyrimidine and ethylamine in the presence of a base, followed by the introduction of a fluorine atom using a fluorinating agent. Another method involves the reaction between 6-amino-4-chloropyrimidine and ethyl trifluoroacetate, followed by the substitution of the trifluoromethyl group with a fluorine atom.
Applications De Recherche Scientifique
EFA has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. EFA has been found to exhibit antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. Additionally, EFA has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
184648-52-0 |
|---|---|
Nom du produit |
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one |
Formule moléculaire |
C6H8FN3O |
Poids moléculaire |
157.15 g/mol |
Nom IUPAC |
4-(ethylamino)-6-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8FN3O/c1-2-8-5-3-4(7)9-6(11)10-5/h3H,2H2,1H3,(H2,8,9,10,11) |
Clé InChI |
MIIGVNDZSIBHIG-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=O)NC(=C1)F |
SMILES canonique |
CCNC1=NC(=O)NC(=C1)F |
Synonymes |
2(1H)-Pyrimidinone,4-(ethylamino)-6-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
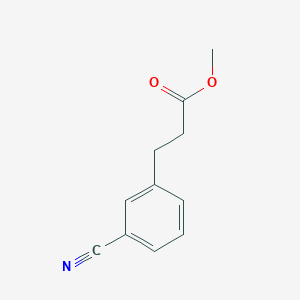



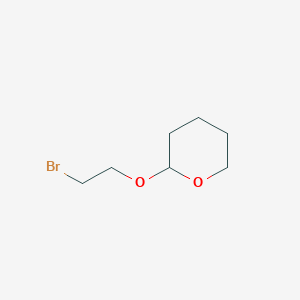


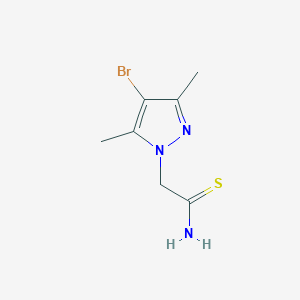

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

